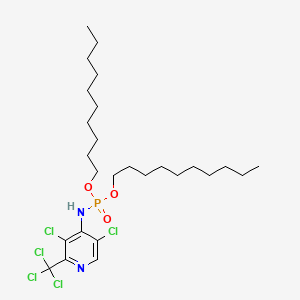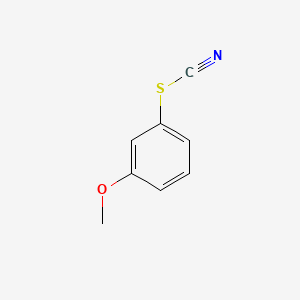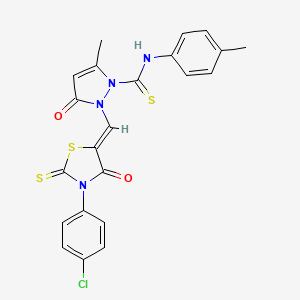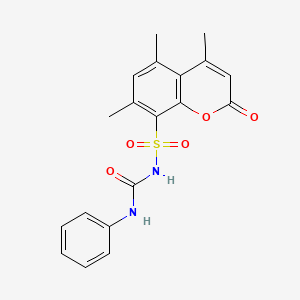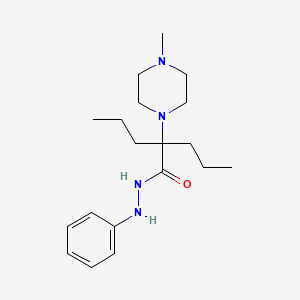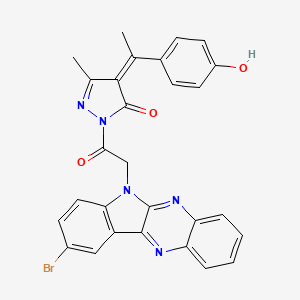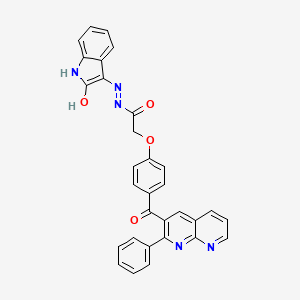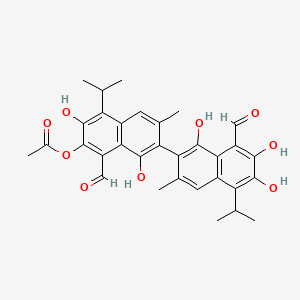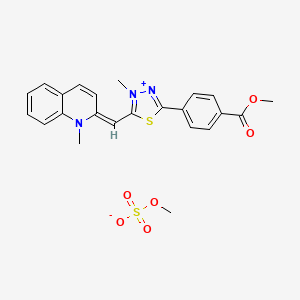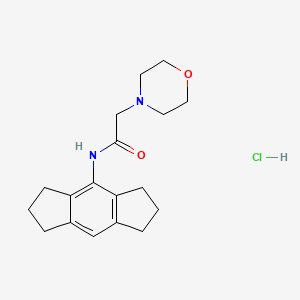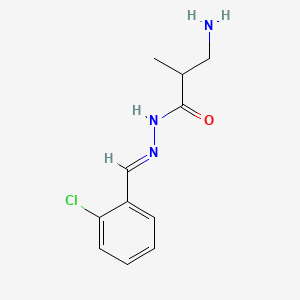
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, which is known for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of 3-amino-2-methylpropanoic acid with (2-chlorophenyl)methylenehydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The hydrazide group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes or other proteins, thereby inhibiting their activity. This interaction can disrupt biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2-methylpropanoic acid hydrazide
- (2-Chlorophenyl)methylenehydrazine
- Amino acid derivatives with hydrazide groups
Uniqueness
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the presence of both the amino acid and hydrazide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
133662-13-2 |
|---|---|
Molekularformel |
C11H14ClN3O |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
3-amino-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C11H14ClN3O/c1-8(6-13)11(16)15-14-7-9-4-2-3-5-10(9)12/h2-5,7-8H,6,13H2,1H3,(H,15,16)/b14-7+ |
InChI-Schlüssel |
ZRVDUBSLBDUELO-VGOFMYFVSA-N |
Isomerische SMILES |
CC(CN)C(=O)N/N=C/C1=CC=CC=C1Cl |
Kanonische SMILES |
CC(CN)C(=O)NN=CC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



